molecular formula C11H17NO B2988253 (4-Isobutoxyphenyl)methanamine CAS No. 4734-09-2

(4-Isobutoxyphenyl)methanamine

Cat. No. B2988253
CAS RN: 4734-09-2
M. Wt: 179.263
InChI Key: JBVKKHDTYSDPHA-UHFFFAOYSA-N
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Description

(4-Isobutoxyphenyl)methanamine, also known by its IUPAC name [4-(2-methylpropoxy)phenyl]methanamine, is a compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 g/mol . The compound is also known by other synonyms such as 4-isobutoxybenzylamine and 4-Isobutoxy-benzylamine .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The InChI code for the compound is InChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 4 . Its exact mass is 179.131014166 g/mol, and its monoisotopic mass is also 179.131014166 g/mol . The topological polar surface area of the compound is 35.2 Ų .

Scientific Research Applications

Dual Serotonin/Noradrenaline Reuptake Inhibition

1-(2-Phenoxyphenyl)methanamines, a related class to (4-Isobutoxyphenyl)methanamine, have been studied for their selective dual serotonin and noradrenaline reuptake pharmacology. These compounds show promise in human in vitro metabolic stability, selectivity, and permeability, which are crucial for therapeutic applications (Whitlock, Blagg, & Fish, 2008).

Catalysis in Chemical Reactions

(4-Phenylquinazolin-2-yl)methanamine, a similar compound, has been synthesized and used to create N-heterocyclic ruthenium(II) complexes. These complexes have shown high efficiency in transfer hydrogenation reactions of acetophenone derivatives, highlighting their potential as catalysts in chemical syntheses (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Synthesis of Novel Compounds

The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been achieved through a high-yielding polyphosphoric acid condensation route. This synthesis highlights the versatility of methanamine derivatives in creating new chemical entities (Shimoga, Shin, & Kim, 2018).

Development of Antidepressants

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds have shown potential as antidepressants, with high receptor affinity and selectivity, and robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).

Biomedical Imaging and Therapy

Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related compounds have been synthesized and studied for their photocytotoxic properties. These complexes show potential for use in biomedical imaging and as therapeutic agents in light-activated cancer treatments (Basu et al., 2014).

Antibacterial and Antifungal Activities

[1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine derivatives have been synthesized and shown to exhibit moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This underscores their potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

properties

IUPAC Name

[4-(2-methylpropoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVKKHDTYSDPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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